(2-Chloro-4-formyl-6-methoxyphenoxy)acetic acid
Overview
Description
(2-Chloro-4-formyl-6-methoxyphenoxy)acetic acid is an organic compound with the molecular formula C10H9ClO5 It is characterized by the presence of a chloro group, a formyl group, and a methoxy group attached to a phenoxyacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-formyl-6-methoxyphenoxy)acetic acid typically involves the reaction of 2-chloro-4-formyl-6-methoxyphenol with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. The product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-4-formyl-6-methoxyphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.
Major Products:
Oxidation: (2-Chloro-4-carboxy-6-methoxyphenoxy)acetic acid.
Reduction: (2-Chloro-4-hydroxymethyl-6-methoxyphenoxy)acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Chloro-4-formyl-6-methoxyphenoxy)acetic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving phenoxyacetic acid derivatives. It may also serve as a model compound for studying the metabolism of similar structures.
Industry: Used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Chloro-4-formyl-6-methoxyphenoxy)acetic acid depends on its specific application
Molecular Targets: Enzymes, receptors, and other proteins that recognize phenoxyacetic acid derivatives.
Pathways Involved: The compound may inhibit or activate specific enzymes, alter signal transduction pathways, or modulate gene expression.
Comparison with Similar Compounds
(4-Chloro-2-formyl-6-methoxyphenoxy)acetic acid: Similar structure but with different positioning of the chloro and formyl groups.
2-Methyl-4-chlorophenoxyacetic acid: A related compound with a methyl group instead of a formyl group.
2-Methoxy-4-methylphenol: A simpler structure with a methoxy and methyl group on a phenol ring.
Uniqueness: (2-Chloro-4-formyl-6-methoxyphenoxy)acetic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of a chloro, formyl, and methoxy group on a phenoxyacetic acid backbone makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-(2-chloro-4-formyl-6-methoxyphenoxy)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO5/c1-15-8-3-6(4-12)2-7(11)10(8)16-5-9(13)14/h2-4H,5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVLKGFEFMCVLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359312 | |
Record name | (2-Chloro-4-formyl-6-methoxyphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123022-07-1 | |
Record name | (2-Chloro-4-formyl-6-methoxyphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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